molecular formula C21H21NO3S B2883565 2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 694474-39-0

2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2883565
CAS No.: 694474-39-0
M. Wt: 367.46
InChI Key: GLATVDHCFXSSFA-UHFFFAOYSA-N
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Description

The compound “2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains a tetrahydroisoquinoline core, a common structure found in many biologically active molecules . It also contains a sulfonyl group attached to a 4-ethoxynaphthalen-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, the presence of the ethoxy group might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Chemical Synthesis and Modification

Research on compounds with complex structures involving sulfonyl groups and tetrahydroisoquinoline units often focuses on their synthesis and chemical modification. For example, studies have explored the synthesis of sulfonamide derivatives and their reactions to produce novel compounds with potential pharmacological activities. These synthetic routes can provide insights into the manipulation and functionalization of similar compounds for various scientific applications (Hayun et al., 2012).

Pharmacological Potential

The presence of tetrahydroisoquinoline and sulfonyl motifs in a compound's structure suggests potential pharmacological applications. Various studies have investigated the biological activities of compounds with these features, identifying potential as inhibitors or modulators of biological pathways. These investigations highlight the importance of structural motifs in determining the biological activity and potential therapeutic applications of these compounds (Grunewald et al., 1997).

Analytical and Biochemical Applications

Compounds structurally related to 2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline have been used as reagents or probes in analytical chemistry and biochemistry. For instance, derivatives of tetrahydroisoquinolines have been utilized in the development of sensitive and specific methods for the detection of biomolecules, demonstrating the utility of these compounds in scientific research beyond their direct biological effects (Inoue et al., 2008).

Material Science and Chemical Sensing

The structural complexity and functional versatility of compounds like this compound make them candidates for material science applications, including the development of novel chemical sensors and materials with specific properties. Research in this area could explore the incorporation of such compounds into larger molecular frameworks or materials to exploit their chemical reactivity or interaction with specific analytes (Boyarskiy et al., 2008).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, its reactivity, and any potential biological activity. This could involve in vitro and in vivo studies, as well as computational modeling .

Properties

IUPAC Name

2-(4-ethoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-2-25-20-11-12-21(19-10-6-5-9-18(19)20)26(23,24)22-14-13-16-7-3-4-8-17(16)15-22/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLATVDHCFXSSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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